molecular formula C27H25ClN2O3S B284932 4-tert-butyl-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

4-tert-butyl-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B284932
M. Wt: 493 g/mol
InChI Key: RGTNEHBYTHTZDL-KRUMMXJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TBN, and it is a member of the family of sulfonamide compounds that have been used in various fields of research, including biochemistry and medicinal chemistry.

Mechanism of Action

The mechanism of action of TBN is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. TBN has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease, as well as the binding of proteins such as bovine serum albumin and lysozyme.
Biochemical and Physiological Effects:
TBN has been shown to have various biochemical and physiological effects. In vitro studies have shown that TBN can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of various enzymes. In vivo studies have also shown that TBN can reduce inflammation and improve the survival of animals with sepsis.

Advantages and Limitations for Lab Experiments

One of the main advantages of TBN for lab experiments is its high purity and good yields. TBN is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of TBN is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving TBN. One potential direction is the development of TBN derivatives with improved solubility and bioavailability. Another potential direction is the study of TBN in combination with other therapeutic agents, such as chemotherapy drugs, to improve their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of TBN and its potential applications in various fields of research.

Synthesis Methods

The synthesis of TBN involves the reaction of 5-chloro-2-methylaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 4-hydroxy-1-naphthaldehyde to form the final compound, TBN. This synthesis method has been reported to yield TBN with high purity and good yields.

Scientific Research Applications

TBN has been extensively studied for its potential applications in scientific research. One of the main applications of TBN is in the field of medicinal chemistry, where it has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. TBN has also been used in the field of biochemistry, where it has been studied for its interactions with various enzymes and proteins.

properties

Molecular Formula

C27H25ClN2O3S

Molecular Weight

493 g/mol

IUPAC Name

(NZ)-4-tert-butyl-N-[3-(5-chloro-2-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C27H25ClN2O3S/c1-17-9-12-19(28)15-23(17)29-25-16-24(21-7-5-6-8-22(21)26(25)31)30-34(32,33)20-13-10-18(11-14-20)27(2,3)4/h5-16,29H,1-4H3/b30-24-

InChI Key

RGTNEHBYTHTZDL-KRUMMXJUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CC=C4C2=O

SMILES

CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O

Origin of Product

United States

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